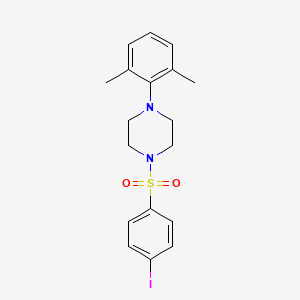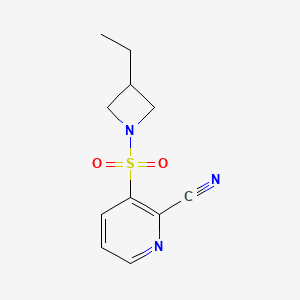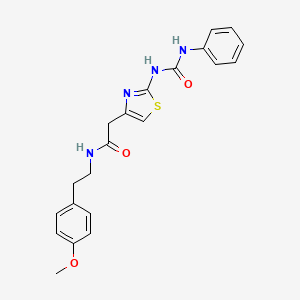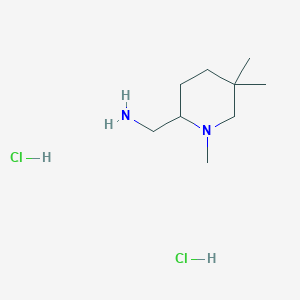
(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride, also known as TMP or TMM, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is a tertiary amine that is commonly used as a building block for the synthesis of various drugs and pharmaceuticals. TMP is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Novel Aryloxyethyl Derivatives as Biased Agonists
(Sniecikowska et al., 2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These derivatives demonstrated high selectivity and efficacy, showing potential as antidepressant drug candidates.
Zinc(II) Complexes in Polymerization
(Kwon, Nayab, & Jeong, 2015) synthesized and characterized zinc(II) complexes involving methanamine derivatives. These complexes effectively initiated the ring-opening polymerization of lactide, indicating applications in polymer science.
Antimicrobial Activity of Azetidine Derivative
(Rao, Prasad, & Rao, 2013) explored the synthesis and biological evaluation of a novel azetidine derivative of methanamine, showing acceptable antibacterial and antifungal results.
Biased Agonism in 5-HT1A Receptor Drug Discovery
(Sniecikowska et al., 2020) presented new 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as 5-HT1A receptor-biased agonists. They explored the therapeutic potential of these compounds in the treatment of central nervous system pathologies.
Schiff Base Metal Complexes in Antimicrobial and Anticancer Studies
(Preethi, Jayaprakash, Rani, & Vijayakumar, 2021) synthesized Schiff base metal complexes with methanamine derivatives and investigated their antimicrobial and anticancer properties, showing significant biological efficacy.
Propiedades
IUPAC Name |
(1,5,5-trimethylpiperidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2)5-4-8(6-10)11(3)7-9;;/h8H,4-7,10H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXWDCKHYXYMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C)CN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

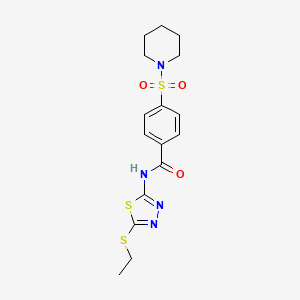
![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2426316.png)
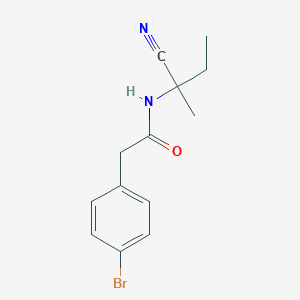
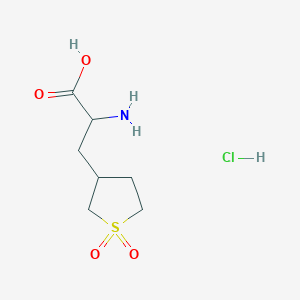
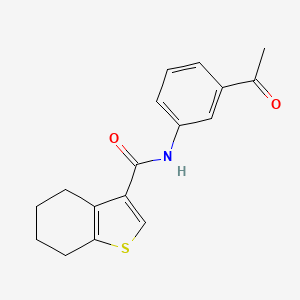
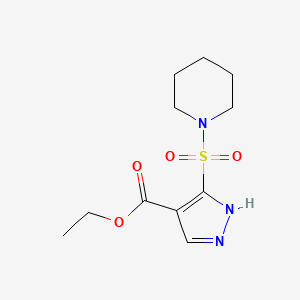
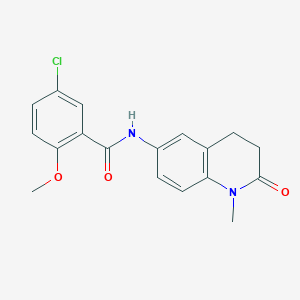
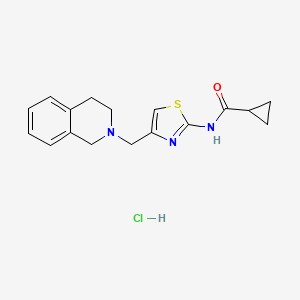
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2426328.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2426329.png)

